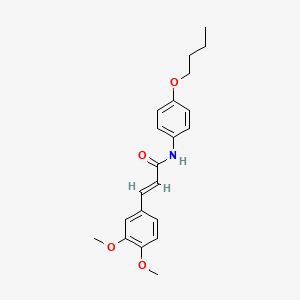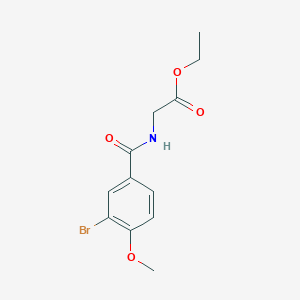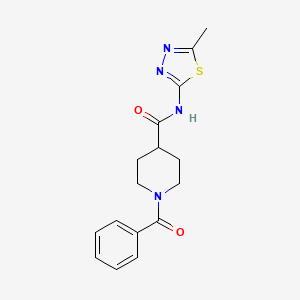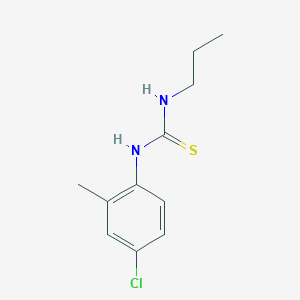
N-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide
Descripción general
Descripción
N-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as BODMA, is a synthetic compound that belongs to the acrylamide family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.
Mecanismo De Acción
The mechanism of action of N-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinase C (PKC), a protein involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of certain bacterial strains. It has also been shown to reduce inflammation and oxidative stress in animal models of disease. However, the exact physiological effects of N-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide in humans are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide is its ease of synthesis and purification, which makes it a readily available compound for research purposes. It also exhibits good stability and solubility in common organic solvents. However, one of the limitations of N-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide is its relatively low potency compared to other anti-inflammatory and anti-cancer agents. This may limit its potential use in clinical settings.
Direcciones Futuras
There are several future directions for research on N-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Another area of interest is its potential use in the development of organic electronic devices, such as organic solar cells and light-emitting diodes. Further studies are also needed to fully understand the mechanism of action of N-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide and its potential physiological effects in humans.
Conclusion:
In conclusion, N-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis and purification, as well as its ability to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties, make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential physiological effects in humans.
Aplicaciones Científicas De Investigación
N-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy. In material science, N-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide has been used as a building block in the synthesis of organic semiconductors and has shown promising results in the development of organic solar cells. In organic electronics, it has been used as a hole-transporting material in light-emitting diodes.
Propiedades
IUPAC Name |
(E)-N-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-5-14-26-18-10-8-17(9-11-18)22-21(23)13-7-16-6-12-19(24-2)20(15-16)25-3/h6-13,15H,4-5,14H2,1-3H3,(H,22,23)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPWFURYTANLFD-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propenamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-(2-chloro-6-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4766580.png)
![3-(2,4-dichlorophenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4766596.png)
![4,4,6-trimethyl-2-oxo-1-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 1-naphthoate](/img/structure/B4766607.png)

![4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4766629.png)
![3-(3-bromophenyl)-N-[3-(dimethylamino)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4766635.png)
![3-[({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4766636.png)
![methyl 3-chloro-6-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4766638.png)

![2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4766648.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B4766661.png)


![4-[2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl]morpholine](/img/structure/B4766674.png)